2,6-Difluoro-3,5-diiodopyridine

Halogenated pyridine synthesis Iododesilylation Bromodesilylation

2,6-Difluoro-3,5-diiodopyridine (CAS 685517-77-5) is a tetrahalogenated pyridine derivative of molecular formula C₅HF₂I₂N (MW 366.87). It belongs to the class of fluorinated iodopyridines designed as versatile platforms for sequential palladium-catalyzed cross-coupling.

Molecular Formula C5HF2I2N
Molecular Weight 366.87
CAS No. 685517-77-5
Cat. No. B3029520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Difluoro-3,5-diiodopyridine
CAS685517-77-5
Molecular FormulaC5HF2I2N
Molecular Weight366.87
Structural Identifiers
SMILESC1=C(C(=NC(=C1I)F)F)I
InChIInChI=1S/C5HF2I2N/c6-4-2(8)1-3(9)5(7)10-4/h1H
InChIKeyIECQVDGWAMQGFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Difluoro-3,5-diiodopyridine (CAS 685517-77-5) – A Dual ortho-Fluoro / meta-Diiodo Pyridine Building Block for Stepwise Cross-Coupling


2,6-Difluoro-3,5-diiodopyridine (CAS 685517-77-5) is a tetrahalogenated pyridine derivative of molecular formula C₅HF₂I₂N (MW 366.87). It belongs to the class of fluorinated iodopyridines designed as versatile platforms for sequential palladium-catalyzed cross-coupling [1]. The ortho-fluorine substituents withdraw electron density from the ring, activating the meta-iodo positions for oxidative addition while simultaneously providing two additional leaving groups for nucleophilic aromatic substitution [1]. This dense combination of orthogonal reactive sites is what distinguishes the compound from simpler mono- or dihalopyridines [1].

Sequential Pd-catalyzed cross-coupling at two iodo handles
Orthogonal SNAr reactivity enabled by electron-withdrawing fluorines
Single-step double iodination from bis(silane) precursor

Why 2,6-Difluoro-3,5-diiodopyridine Cannot Be Replaced by Common Analogs: Critical Differentiators


Although several 2,6-difluoropyridine or 3,5-dihalopyridine variants are commercially available, none replicate the precise electronic landscape and synthetic versatility of 2,6-difluoro-3,5-diiodopyridine. The 3,5-dibromo analog (CAS 685517-84-4) cannot be directly accessed by bromodesilylation—the bromination route terminates at the mono-bromo stage—making the diiodo version uniquely accessible in a single high-yielding step [1]. The mono-iodo analog (2,6-difluoro-3-iodopyridine) lacks the second iodine handle required for iterative double cross-coupling [1]. Non-fluorinated 3,5-diiodopyridine misses the electron-withdrawing fluorine activation that governs both oxidative-addition kinetics and subsequent SNAr reactivity [1][2]. The 3,4-diiodo regioisomer exhibits a different spatial geometry that alters the trajectory of incoming nucleophiles in metal-catalyzed transformations [1]. These differences are quantitative and directly impact reaction yield, selectivity, and the scope of accessible downstream products, as detailed in Section 3.

3,5-Dibromo analog Direct bromodesilylation fails; requires indirect multi-step route that may impact overall yield and step count.
Mono-iodo analog Lacks the second iodine needed for iterative double cross-coupling, limiting divergent SAR exploration.
Non-fluorinated 3,5-diiodopyridine Absent fluorine activation reduces oxidative addition kinetics and SNAr reactivity, altering coupling profiles.

Head-to-Head Quantitative Evidence: How 2,6-Difluoro-3,5-diiodopyridine Outperforms Its Closest Analogs


Synthetic Accessibility: Double Iododesilylation vs. Incomplete Bromodesilylation

2,6-Difluoro-3,5-diiodopyridine (18) is accessible in 93% isolated yield via double iododesilylation of the 3,5-bis(trimethylsilane) precursor 23 with iodine monochloride [1]. In stark contrast, when the same bis(silane) 23 is treated with elemental bromine under identical conditions, bromodesilylation arrests at the mono-bromo stage, giving only (5-bromo-2,6-difluoropyridin-3-yl)trimethylsilane (24) in 95% yield [1]. The fully substituted 3,5-dibromo-2,6-difluoropyridine (25) is not accessible through this direct route; it requires an indirect halogen/metal permutation sequence, which delivers only 90% yield and adds two synthetic steps [1]. This means procurement of the diiodo compound eliminates 2–3 additional synthetic operations compared to the dibromo analog.

Iododesilylation Yield
Head-to-head
93% isolated yield
0% direct bromodesilylation
Supports one-step diiodo compound access
vs. dibromo analog requiring 2–3 extra steps
Halogenated pyridine synthesis Iododesilylation Bromodesilylation Organometallic methodology

Regiochemical Fidelity: Time-Controlled Access to 3,5-Diiodo vs. 3,4-Diiodo Isomer

The lithiation/iodination of 2,6-difluoro-3-iodopyridine (1) exhibits pronounced time-dependent regioselectivity. After 15 min at −75°C, the product distribution determined by GC is 2,6-difluoro-3,5-diiodopyridine (18) 81%, 2,6-difluoro-3,4-diiodopyridine (19) 17%, and recovered starting material 2% [1]. Extending the reaction time to 30 h under otherwise identical conditions reverses the selectivity: the 3,4-isomer 19 becomes the major product at 80%, with the 3,5-isomer 18 dropping to 16% [1]. This predictable, basicity gradient-driven heavy halogen migration enables the user to select the desired regioisomer simply by adjusting the reaction time, a level of control not available with the corresponding bromo or chloro systems where migration is either sluggish or non-selective.

Regioselectivity Control
Head-to-head
81% 3,5-isomer (15 min)
80% 3,4-isomer (30 h)
Enables regioisomer selection by reaction time
Kinetic vs. thermodynamic control from same precursor
Regioselective synthesis Heavy halogen migration Kinetic vs thermodynamic control Isomer separation

Cross-Coupling Reactivity Advantage: Iodo vs. Bromo Leaving Group in Carbonylative Suzuki–Miyaura Reaction

In palladium-catalyzed carbonylative Suzuki–Miyaura coupling of pyridine halides with aryl boronic acids, the reactivity follows the established order: iodopyridines > bromopyridines, and 2-/4-halopyridines > 3-halopyridines [1]. Under optimized conditions (5 mol% Pd catalyst, CO atmosphere), benzoylpyridine products are isolated in 80–95% yield from iodopyridine substrates [1]. Bromopyridine substrates require higher temperatures to achieve comparable conversion and are more prone to competing direct (non-carbonylative) coupling, reducing the selectivity for the desired ketone product [1]. The lower C–I bond dissociation energy (approximately 209 kJ/mol for aryl iodides) compared to C–Br (approximately 284 kJ/mol) facilitates faster oxidative addition to Pd(0), which is the rate-determining step in these transformations [1]. This intrinsic reactivity edge is further amplified in 2,6-difluoro-3,5-diiodopyridine by the electron-withdrawing fluorine substituents that polarize the C–I bonds.

Carbonylative Coupling
Class-level
80–95% yield (iodo)
Lower selectivity (bromo)
Reported higher ketone selectivity at lower temperature
Class-level trend; validate on specific substrate
Cross-coupling Carbonylative Suzuki–Miyaura Iodopyridine reactivity Palladium catalysis

Lipophilicity Modulation: LogP Intermediate Between Mono-Iodo and Dibromo Analogs

The computed LogP (XLogP3 or ACD/LogP) for 2,6-difluoro-3,5-diiodopyridine is 2.57, positioning it between the mono-iodo analog 2,6-difluoro-3-iodopyridine (LogP = 1.96) and the 3,5-dibromo analog 3,5-dibromo-2,6-difluoropyridine (LogP = 2.88–3.10) . Non-fluorinated 3,5-diiodopyridine has a LogP of 2.29 . This intermediate lipophilicity is significant in drug discovery: the diiodo compound adds approximately +0.6 log units relative to the mono-iodo variant (enhancing membrane permeability) while remaining 0.3–0.5 log units below the dibromo analog (which may exceed the optimal range for CNS drug candidates, typically LogP 1–3). The fluorine substituents simultaneously lower LogP and increase metabolic stability relative to the non-fluorinated diiodopyridine.

Lipophilicity Profile
Reported
LogP 2.57
Intermediate LogP for congeneric series tuning
vs. mono-iodo (1.96) and dibromo (2.88); computed values
Lipophilicity LogP Drug-likeness Physicochemical property optimization

Physical Form Advantage: Lower Melting Point Facilitates Purification and Handling

2,6-Difluoro-3,5-diiodopyridine (18) crystallizes as colorless needles with a melting point of 108–110°C [1]. This is significantly lower than the non-fluorinated parent 3,5-diiodopyridine (m.p. 172°C) and the 2,4,6-trifluoro analog 2,4,6-trifluoro-3,5-diiodopyridine (m.p. 172–173°C) . The lower melting point is a practical advantage: it permits melt-based handling techniques, simplifies recrystallization from common solvents (hexanes), and reduces the energy input required for drying or sublimation. The 3,4-diiodo regioisomer 19 melts at 91–93°C [1], providing a clear differentiation between the two isomers for identity confirmation and purity assessment by mixed melting point.

Melting Point
Reported
108–110 °C
Eases recrystallization and handling
Lower than non-fluorinated analog (172°C)
Melting point Crystallization Solid-state properties Process chemistry

Recommended Application Scenarios for 2,6-Difluoro-3,5-diiodopyridine Based on Validated Differentiation Evidence


Iterative Double Cross-Coupling for 2,6-Difluoro-3,5-diarylpyridine Libraries in Drug Discovery

The two iodine atoms at the 3- and 5-positions serve as orthogonal coupling handles for sequential Suzuki–Miyaura, Sonogashira, or Stille reactions. The electron-withdrawing 2,6-difluoro motif accelerates oxidative addition of the first iodine, and the remaining iodine can be coupled under modified conditions to install a second aryl, heteroaryl, or alkynyl group [1]. This strategy was demonstrated in the synthesis of 2,3,6-trisubstituted pyridine-based protein kinase C theta inhibitors, where 3-substituted-2,6-difluoropyridine intermediates were elaborated into macrocyclic drug candidates [2]. The diiodo compound extends this approach to 3,5-difunctionalization, enabling SAR exploration at both meta positions simultaneously.

Sequential SNAr / Cross-Coupling for Orthogonal Functionalization of All Four Positions

The two fluorine atoms at the 2- and 6-positions are susceptible to nucleophilic aromatic substitution (SNAr) by amines, alkoxides, or carbon nucleophiles. Because the iodine atoms undergo oxidative addition to Pd(0) faster than fluorine undergoes SNAr, the iodo groups can be cross-coupled first, after which the fluorines are displaced by nucleophiles [1]. This orthogonality allows complete and predictable elaboration of all four substituent positions on the pyridine ring from a single starting material, a capability not offered by the mono-iodo or dibromo analogs.

Halogen Bond-Directed Crystal Engineering and Supramolecular Chemistry

The two iodine atoms in 2,6-difluoro-3,5-diiodopyridine are strong halogen bond donors, capable of forming directional C–I···N or C–I···O interactions with Lewis bases. The electron-withdrawing fluorine substituents polarize the iodine σ-holes, enhancing halogen bond strength compared to non-fluorinated iodopyridines [1]. This property is exploited in the design of co-crystals, liquid crystals, and supramolecular architectures where predictable iodine-based tectons are required. The difluoro substitution pattern ensures a well-defined geometry distinct from that of the 3,4-diiodo regioisomer.

Precursor for 3,5-Pyridyne Generation in Physical Organic Chemistry

3,5-Diiodopyridine derivatives are established precursors for the generation of 3,5-didehydropyridine (3,5-pyridyne), a heterocyclic meta-benzyne. Flash vacuum pyrolysis or metal–halogen exchange/elimination sequences convert the diiodo compound into the reactive pyridyne intermediate, which can be trapped with dienes or nucleophiles [1]. The 2,6-difluoro substitution stabilizes the pyridyne intermediate electronically and directs subsequent addition reactions, providing access to 2,6-difluorinated bicyclic or polycyclic pyridine scaffolds that are difficult to obtain by other routes.

Application
Selection Property
Validation Focus
Iterative double cross-coupling for diarylpyridine libraries
Two orthogonal iodo handles for sequential Pd coupling
Stepwise coupling efficiency and selectivity
Sequential SNAr / cross-coupling for tetra-substituted pyridines
Orthogonal fluoro and iodo leaving groups
Complete position-by-position functionalization
Halogen bond-directed crystal engineering
Strong iodine σ-hole donors enhanced by fluorine
Co-crystal and supramolecular architecture predictability
3,5-Pyridyne generation for physical organic chemistry
Diiodo precursor for heterocyclic meta-benzyne
Trapping and addition reactivity of pyridyne intermediate
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